molecular formula C10H5F4NO B2387378 5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole CAS No. 70276-69-6

5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole

Cat. No.: B2387378
CAS No.: 70276-69-6
M. Wt: 231.15
InChI Key: PWMKGRHSCBQLQG-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole is a synthetic compound with the molecular formula C10H5F4NO. It is characterized by the presence of a fluorine atom at the 5th position, a phenyl group at the 2nd position, and a trifluoromethyl group at the 4th position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-4-(trifluoromethyl)-5-fluorooxazole with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoroacetic acid or trifluoromethanesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, phenyl derivatives, and fluorinated compounds .

Scientific Research Applications

5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(trifluoromethyl)-5-fluorooxazole
  • 5-(2-Fluoro-5-(trifluoromethyl)phenyl)oxazole
  • 5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole

Uniqueness

5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole is unique due to the specific positioning of the fluorine, phenyl, and trifluoromethyl groups on the oxazole ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-2-phenyl-4-(trifluoromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-8-7(10(12,13)14)15-9(16-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMKGRHSCBQLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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